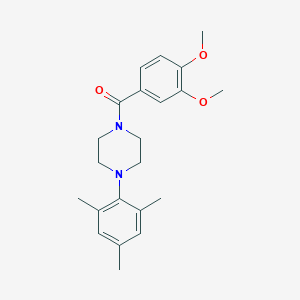
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide, also known as EIDD-2801, is a novel antiviral drug that has received significant attention in the scientific community due to its potential for treating viral infections, including COVID-19. Additionally, this paper will explore future directions for research on EIDD-2801.
Mechanism of Action
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide is a prodrug that is metabolized into its active form, NHC (β-D-N4-hydroxycytidine), by cellular enzymes. NHC is a nucleoside analog that inhibits viral RNA polymerase, which is essential for viral replication. By inhibiting viral RNA polymerase, NHC can prevent the replication of various viral infections, including SARS-CoV-2.
Biochemical and Physiological Effects:
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide has been found to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. Additionally, 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and rapid distribution to target tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for treating various viral infections. Additionally, 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide has been found to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one limitation of 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide is that it is a prodrug that requires cellular enzymes to metabolize it into its active form. This could potentially limit its effectiveness in certain cell types or in patients with impaired enzyme function.
Future Directions
There are several future directions for research on 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide. One area of interest is the optimization of the synthesis method to improve yield and reduce costs. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide in animal models. Clinical trials are also needed to determine the safety and efficacy of 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide in humans, particularly for treating COVID-19. Finally, future research could explore the potential of 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide for treating other viral infections, such as hepatitis C and Ebola.
Synthesis Methods
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide was first synthesized by researchers at Emory University in Atlanta, Georgia. The synthesis method involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with diethylamine and potassium carbonate in an organic solvent. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide has shown promising results in preclinical studies for treating various viral infections, including influenza, respiratory syncytial virus, and coronaviruses. In particular, 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide has been found to be effective against SARS-CoV-2, the virus that causes COVID-19. In a recent study, 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide was shown to reduce viral replication and lung damage in mice infected with SARS-CoV-2.
properties
Product Name |
2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C16H27NO3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-ethoxy-N,N-diethyl-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-7-17(8-2)21(18,19)16-11-14(12(4)5)13(6)10-15(16)20-9-3/h10-12H,7-9H2,1-6H3 |
InChI Key |
QECMPZVZGHCAIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















